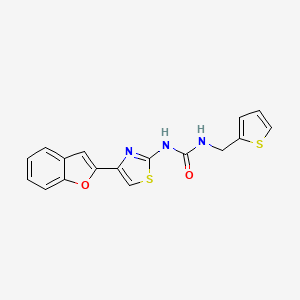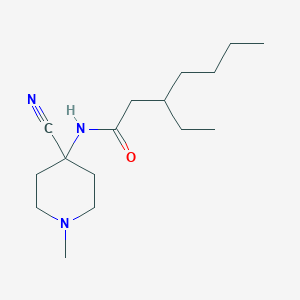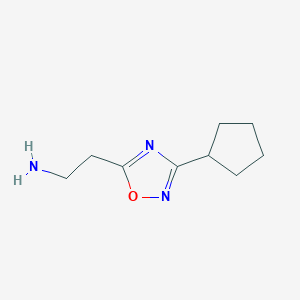
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea and its derivatives have been explored for their potential in Alzheimer's disease research. These compounds have shown inhibitory activity on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the pathogenesis of Alzheimer's disease. For example, certain derivatives exhibited strong inhibitory effects, outperforming standard treatments like galanthamine. The structure of these compounds, particularly the thiazole ring and amidic moiety, plays a significant role in their interaction with these enzymes (Kurt et al., 2015).
Aminothiazole Derivatives
Aminothiazole organic compounds, which are structurally related, have shown diverse biological applications. They have been analyzed for optimized geometry, electronic and spectroscopic properties. The studies include density functional theory (DFT) calculations and natural bond orbital (NBO) analysis, predicting hyperconjugative interactions and hydrogen bonding. These properties could be relevant for the broader class of compounds including this compound (Adeel et al., 2017).
Synthesis for Biological Agents
The synthesis of derivatives related to this compound has been a topic of interest for developing new biological agents. This includes creating Schiff bases and thiazolidinone derivatives, which have been screened for their antimicrobial and analgesic activity. The process of synthesizing these compounds involves a series of chemical reactions starting from key intermediates like 2-bromoethanone (Venkatesh et al., 2010).
Antihyperglycemic Agents
Compounds from a similar family, including urea and thiazolidinediones, have been synthesized and shown antihyperglycemic potency. These compounds' effectiveness has been demonstrated in genetically obese mice, indicating their potential in treating conditions like diabetes (Cantello et al., 1994).
Cytotoxicity and DNA-topoisomerase Inhibitory Activity
New series of urea and thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells and their inhibitory activity on DNA topoisomerases. This highlights the potential of these compounds in cancer research (Esteves-Souza et al., 2006).
Eigenschaften
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-16(18-9-12-5-3-7-23-12)20-17-19-13(10-24-17)15-8-11-4-1-2-6-14(11)22-15/h1-8,10H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPMKMJPMPNQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate](/img/structure/B2674335.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)

![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)
![N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2674347.png)
![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)


![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)

